3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS2/c1-12(2)10-20-17(21)16-15(8-9-22-16)19-18(20)23-11-14-7-5-4-6-13(14)3/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOGKEMKEOYFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . The specific conditions for introducing the isobutyl and 2-methylbenzylthio groups would depend on the desired substitution pattern and the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols for substitution reactions. The specific conditions would depend on the desired transformation and the reactivity of the compound.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at specific positions on the thieno[3,2-d]pyrimidine core.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 344.49 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is significant in its biological activity.
Antimycobacterial Activity
One of the most notable applications of 3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is its potential as an antimycobacterial agent . Research indicates that compounds in the thieno[3,2-d]pyrimidin-4-one class exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism involves interference with the metabolic processes of mycobacteria, leading to inhibited growth .
Antiparasitic Properties
Recent studies have highlighted the compound's potential against parasitic infections, particularly those caused by Leishmania. It has shown modest activity against Leishmania donovani intracellular amastigotes with a selectivity ratio exceeding 660-fold compared to human N-myristoyltransferases (NMTs). This selectivity suggests potential therapeutic applications in treating leishmaniasis while minimizing toxicity to human cells .
Chemical Synthesis and Material Science
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new materials with specific properties. Researchers utilize it in synthesizing more complex molecules that may have additional therapeutic or industrial applications .
Targeting Mycobacteria
The antimycobacterial action is primarily attributed to the compound's ability to disrupt the metabolic pathways essential for mycobacterial survival. Studies suggest that similar compounds interfere with DNA replication and energy metabolism within the bacteria .
Inhibition of N-myristoyltransferase
For antiparasitic activity, the compound inhibits N-myristoyltransferase enzymes in Leishmania, which are crucial for protein modification and function. This inhibition affects the parasite's ability to thrive within host cells .
Mechanism of Action
The mechanism of action of 3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. For example, thieno[3,2-d]pyrimidines have been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is involved in the bacterial energy metabolism . This inhibition can lead to a decrease in ATP production and ultimately bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidin-4-ones and thieno[2,3-d]pyrimidin-4-ones, which have been studied for their biological activities .
Uniqueness
The uniqueness of 3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thieno[3,2-d]pyrimidin-4-ones. This makes it a valuable compound for further research and development.
Biological Activity
3-Isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C18H20N2OS2
- Molecular Weight: 344.491 g/mol
- CAS Number: 1795441-59-6
The unique thieno[3,2-d]pyrimidine core structure contributes to its biological properties, making it a valuable subject for research.
Target Pathways
Research indicates that compounds in the thieno[3,2-d]pyrimidine class exhibit significant activity against Mycobacterium tuberculosis , suggesting that this compound may interfere with the metabolic or replication processes of mycobacteria. This is particularly relevant in the context of developing new antimycobacterial agents.
Biochemical Pathways
The compound's mechanism involves inhibition of key biochemical pathways necessary for the survival and replication of mycobacteria. It is hypothesized that similar compounds disrupt cellular processes by targeting specific enzymes or receptors involved in mycobacterial metabolism.
Antimycobacterial Activity
In vitro studies have demonstrated that this compound exhibits promising antimycobacterial activity. The compound shows potential as a lead candidate for further development into therapeutic agents against tuberculosis.
Case Studies and Research Findings
Recent studies have explored various derivatives of thieno[3,2-d]pyrimidines, highlighting their potential in treating infectious diseases and cancer. For example:
- Antiplasmodial Activity : Research on related compounds has demonstrated efficacy against Plasmodium falciparum, indicating that structural modifications can enhance biological activity against malaria pathogens .
- Cancer Therapeutics : Other thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer properties through mechanisms such as DNA intercalation and topoisomerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
